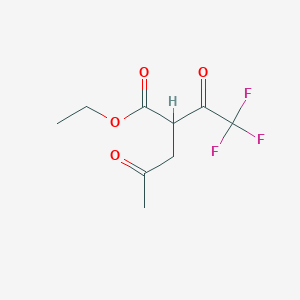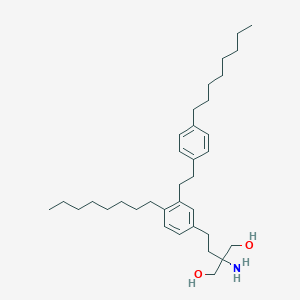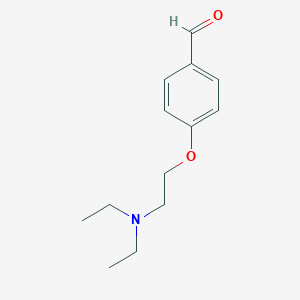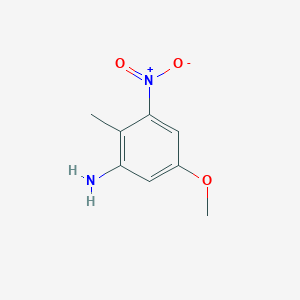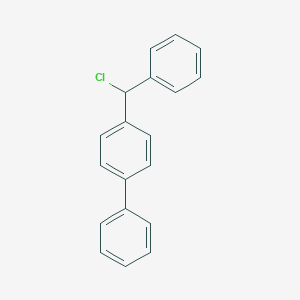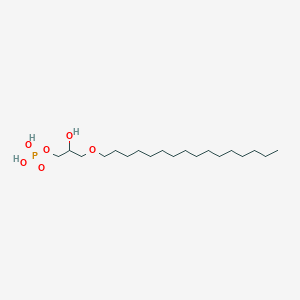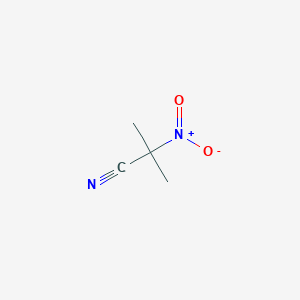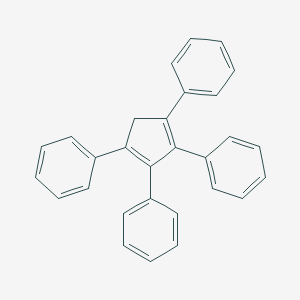
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
描述
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is a multi-phenylated version of cyclopentadiene, often utilized in materials science and organic chemistry research. This compound is known for its rigid structure and conjugated system, making it a subject of interest in the study of electron-rich aromatic systems . Its molecular formula is C29H22, and it has a molecular weight of 370.48 g/mol .
作用机制
Target of Action
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) is a chemical compound used in the fabrication of triple-layer blue-emitting devices . The primary targets of TPCP are the organic layers within these devices, where it interacts to produce blue light emission.
Mode of Action
The mode of action of TPCP involves its interaction with other components in the organic layers of the blue-emitting devices. It is formed as one of the condensation products during the reactions of diphenylacetylene with methylchromium systems . The exact nature of these interactions and the resulting changes at the molecular level are complex and subject to ongoing research.
Result of Action
The result of TPCP’s action in a blue-emitting device is the production of blue light. This is achieved through its specific interactions with other components in the device’s organic layers .
Action Environment
The action, efficacy, and stability of TPCP can be influenced by various environmental factors. For instance, pressure has been found to induce emission enhancement and multicolor behavior in TPCP crystals . Furthermore, the compound is a solid at room temperature with a melting point of 180-182 °C (lit.) , indicating that it can be stable under a wide range of temperatures.
准备方法
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetraphenylcyclopentadienone.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
科学研究应用
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene has a wide range of applications in scientific research:
Materials Science: The compound is explored for its potential to form polymers with unique optical and electronic properties.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be investigated for potential therapeutic uses.
Industry: It is employed in the fabrication of blue-emitting devices and other electronic materials.
相似化合物的比较
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene can be compared with other similar compounds such as:
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound has methyl groups instead of phenyl groups, leading to different reactivity and applications.
Tetraphenylcyclopentadienone: An oxidized form of this compound, used in different contexts.
1,2,3,4,5-Pentamethylcyclopentadiene: Another variant with additional methyl groups, affecting its chemical properties.
This compound stands out due to its unique combination of phenyl groups, which provide steric bulk and influence its electronic properties, making it particularly useful in the study of steric effects and electron-rich systems .
属性
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-45-3, 197711-16-3 | |
| Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15570-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the products of the ozonolysis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene?
A1: The ozonolysis of this compound yields two major products: 1,3,4,5-Tetraphenyl-2,6,7-trioxabicyclo(3.2.1)oct-3-ene and tetraphenyl-1,2,3,5 trioxa-6,7,8bicyclo [3.2.1] octene-2. The former arises from a [3+4] cycloaddition of a carbonyl oxide intermediate with the α,β-unsaturated carbonyl group of the starting material, representing the first documented example of this type of reaction. [, ]
Q2: How does the presence of phenyl substituents affect the excited-state behavior of this compound?
A2: Research using various spectroscopic techniques, including transient absorption spectroscopy, revealed that phenyl ring rotation is not a significant factor in the excited-state dynamics of this compound and its analogs. [] This suggests that the excited-state behavior is primarily governed by processes within the conjugated butadiene core.
Q3: Can this compound be used in the synthesis of polycyclic aromatic hydrocarbons?
A3: Yes, this compound can act as a ligand in a rhodium-catalyzed decarboxylative coupling reaction. When benzoic acids are reacted with alkynes in the presence of [RhCl(cod)]2 and this compound, highly substituted naphthalene derivatives are formed. [] This methodology can be extended to the synthesis of anthracene and benzo[c]thiophene frameworks by using the corresponding naphthoic and thiophene-2-carboxylic acids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)



